![molecular formula C20H13F5N2O2 B2502144 N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899753-93-6](/img/structure/B2502144.png)
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
The compound "N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a fluorinated pyridinecarboxamide derivative. These types of compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple fluorine atoms can significantly influence the physical and chemical properties of the molecule, such as its conformation, reactivity, and interaction with other molecules.
Synthesis Analysis
The synthesis of fluorinated pyridinecarboxamides, while not explicitly detailed for the compound , can be inferred from related research. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide], a related compound, was synthesized via direct fluorination of its sodio derivative, indicating that direct fluorination techniques might be applicable for synthesizing the compound of interest as well . The synthesis process likely involves multiple steps, including the formation of the pyridine ring, introduction of the fluorine atoms, and the attachment of the carboxamide group.
Molecular Structure Analysis
The molecular structure of fluorinated pyridinecarboxamides is characterized by the presence of a pyridine ring and a carboxamide group, with various substituents that can influence the molecule's conformation. A study on a grid of N-(fluorophenyl)pyridinecarboxamides showed that the positions of the fluorine atoms and other substituents on the ring can lead to different molecular conformations and supramolecular aggregations . This suggests that the specific arrangement of fluorine atoms in the compound of interest would also play a crucial role in its molecular conformation.
Chemical Reactions Analysis
Fluorinated compounds are known for their unique reactivity due to the electronegativity of fluorine. The presence of fluorine can facilitate certain chemical reactions, such as electrophilic fluorination, as seen with perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide], which can convert various substrates into their fluorinated counterparts . The reactivity of the compound would likely be influenced by the fluorine atoms and the electron-withdrawing effects of the trifluoromethyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridinecarboxamides are closely related to their molecular structure. The crystal structure of a related compound, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, is maintained by hydrogen bonds, forming infinite chains along a specific axis . This indicates that hydrogen bonding could be a significant factor in the solid-state properties of the compound . Additionally, the fluorine atoms are likely to affect the compound's solubility, boiling point, and stability, making it a candidate for further physico-chemical studies.
Scientific Research Applications
Synthesis and Characterization
- The compound is related to a broad class of chemicals that have been studied for their synthesis and chemical properties, including their potential as electrophilic fluorinating agents. Such compounds are synthesized through direct fluorination techniques and have applications in creating fluorinated organic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science (Banks & Khazaei, 1990).
Pharmaceutical Applications
- Research has identified compounds with similar structures as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant potential in treating cancers with aberrant Met activity. These compounds, through their enzymatic inhibition and aqueous solubility improvements, have shown promising results in preclinical trials and have been advanced into clinical development (Schroeder et al., 2009).
Material Science Applications
- Aromatic polyamides containing ether and bulky fluorenylidene groups prepared from similar fluorinated compounds exhibit remarkable solubility in organic solvents and thermal stability. These materials are suitable for creating transparent, flexible, and tough films, indicating their utility in advanced material applications such as electronics, coatings, and aerospace (Hsiao, Yang, & Lin, 1999).
Anti-microbial and Anti-pathogenic Studies
- Derivatives of similar structures have been synthesized and tested for their interaction with bacterial cells, demonstrating significant anti-microbial and anti-pathogenic activities, especially against strains known for biofilm growth. This suggests potential for developing new anti-microbial agents with applications in healthcare and biofilm prevention (Limban, Marutescu, & Chifiriuc, 2011).
Liquid Crystal Technology
- Fluorinated copolyimides derived from similar compounds have been studied for their application as liquid-crystal alignment agents. These materials exhibit great thermal stability, mechanical properties, and specific optical characteristics, making them suitable for advanced liquid-crystal display technologies (Liu et al., 2002).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2O2/c21-13-4-1-3-12(9-13)11-27-8-2-5-15(19(27)29)18(28)26-14-6-7-17(22)16(10-14)20(23,24)25/h1-10H,11H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVJVAQFQHXGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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